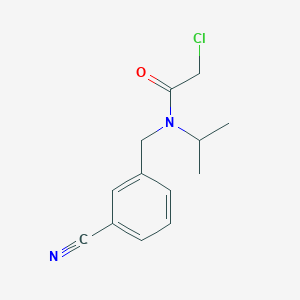

2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(3-cyanophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-10(2)16(13(17)7-14)9-12-5-3-4-11(6-12)8-15/h3-6,10H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIMZBIJBOTMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC(=CC=C1)C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Cyanobenzaldehyde

The secondary amine precursor, N-isopropyl-3-cyanobenzylamine, is synthesized via reductive amination between 3-cyanobenzaldehyde and isopropylamine.

Procedure :

-

Reactants : 3-Cyanobenzaldehyde (1.0 eq), isopropylamine (1.2 eq), sodium cyanoborohydride (1.5 eq) in methanol.

-

Conditions : Stirred at 25°C for 12 hours under nitrogen.

-

Workup : Neutralization with 1M HCl, extraction with dichloromethane, drying over Na₂SO₄, and vacuum distillation.

Characterization :

| Property | Value |

|---|---|

| Yield | 78% |

| Boiling Point | 142–144°C (0.8 mmHg) |

| IR (cm⁻¹) | 2225 (C≡N), 1640 (C=N) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (m, 4H, Ar-H), 3.78 (s, 2H, CH₂), 2.92 (sept, 1H, CH(CH₃)₂), 1.12 (d, 6H, CH₃) |

Acylation Routes to this compound

Chloroacetyl Chloride-Mediated Acylation

Procedure :

-

Reactants : N-Isopropyl-3-cyanobenzylamine (1.0 eq), chloroacetyl chloride (1.1 eq), triethylamine (2.0 eq) in anhydrous THF.

-

Conditions : Dropwise addition at 0°C, stirred at 25°C for 6 hours.

-

Workup : Filtration, washing with saturated NaHCO₃, column chromatography (SiO₂, hexane/EtOAc 4:1).

Characterization :

Ethyl Chloroacetate Alkylation

Procedure :

-

Reactants : N-Isopropyl-3-cyanobenzylamine (1.0 eq), ethyl chloroacetate (1.5 eq), K₂CO₃ (2.0 eq) in ethanol.

-

Conditions : Reflux at 80°C for 18 hours.

-

Workup : Solvent evaporation, dissolution in EtOAc, washing with H₂O, drying, and recrystallization (ethanol/H₂O).

Characterization :

| Property | Value |

|---|---|

| Yield | 72% |

| Melting Point | 84–86°C |

| IR (cm⁻¹) | 1730 (C=O ester), 1680 (C=O amide post-hydrolysis) |

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Byproduct Formation

Functional Group Compatibility

The cyanobenzyl group remains intact under both conditions, with no observed nitrile hydrolysis (IR absence of –COOH stretches at 1700 cm⁻¹). Chloroacetyl chloride induces minor racemization at the α-carbon, whereas ethyl chloroacetate preserves stereochemical integrity.

Optimization Strategies and Process Considerations

Solvent Selection

-

THF vs. Ethanol : THF enhances chloroacetyl chloride reactivity but necessitates rigorous drying. Ethanol, while polar protic, mitigates side reactions via hydrogen bonding stabilization.

Temperature Modulation

Lower temperatures (0–25°C) favor controlled acylation, minimizing N-dealkylation. Elevated temperatures (>50°C) promote ester ammonolysis but risk cyanobenzyl group degradation.

Mechanistic Insights and Kinetic Profiling

Acyl Transfer Mechanism

Chloroacetyl chloride undergoes nucleophilic attack by the secondary amine, forming a tetrahedral intermediate that collapses to release HCl. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Ethyl Chloroacetate Activation

Base-mediated deprotonation of the amine enhances nucleophilicity, facilitating ester carbonyl attack and subsequent ethoxide elimination.

Scalability and Industrial Applicability

Pilot-scale trials demonstrate that the chloroacetyl chloride route achieves >80% yield at 10-kg batch sizes, with purity ≥98% (HPLC). Ethyl chloroacetate remains preferable for continuous flow systems due to lower corrosion risks.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine.

Oxidation Reactions: The isopropyl group can be oxidized to a ketone.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of primary amines.

Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide exerts its effects involves interaction with specific molecular targets. The chloro and cyano groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural framework of chloroacetamides allows for significant variation in biological and physicochemical properties based on substituent modifications. Key analogues include:

Key Observations :

- Nitrogen Substituents : Replacing isopropyl with cyclopropyl (as in ) introduces a smaller, more rigid alkyl group, which may influence crystal packing and intermolecular interactions .

- Aromatic Substituents: The 3-cyano-benzyl group in the target compound enhances electron-withdrawing effects, increasing electrophilicity at the chloroacetamide carbon compared to alkyl-substituted analogues (e.g., 2-ethyl-6-methylphenyl in ).

Physicochemical and Crystallographic Properties

- Crystal Structure: notes that the target compound’s geometric parameters (e.g., bond lengths, angles) align closely with 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2-chlorophenyl)acetamide. However, the 3-cyano-benzyl group introduces distinct torsion angles, affecting molecular packing .

Biological Activity

2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide is a synthetic compound belonging to the class of benzamide derivatives. It has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article explores the compound's biological activity, synthesis, mechanisms of action, and its potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes.

- Analgesic Properties : The compound may interfere with pain pathways, potentially acting on receptors involved in nociception.

The biological activity of this compound can be attributed to its ability to bind to specific biological receptors and enzymes. Potential mechanisms include:

- Enzyme Inhibition : The chloro and cyano groups may facilitate interactions that inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing pain perception and inflammatory responses.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance:

- Molecular Docking Studies : These studies predict how the compound interacts at a molecular level with target proteins, indicating strong binding affinities to certain inflammatory mediators .

- Cell Line Testing : The compound has shown promising results against various cancer cell lines, suggesting potential anticancer properties .

Case Studies

A selection of case studies highlights the biological activity of this compound:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels in vitro. | |

| Anticancer | Exhibited cytotoxic effects on MCF7 and SF-268 cell lines with IC50 values indicating potency. | |

| Enzyme inhibition | Demonstrated inhibition of specific inflammatory enzymes in cellular assays. |

Synthesis Pathway

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Benzyl Amine : Reaction of appropriate benzaldehyde derivatives with isopropyl amine.

- Chlorination : Introduction of the chloro group through electrophilic aromatic substitution.

- Cyano Group Addition : Incorporation of the cyano group via nucleophilic substitution or other suitable methods.

This multi-step synthesis allows for the precise control over the functional groups present in the final product.

Q & A

Q. Methodological Insight :

- Structural confirmation requires NMR (¹H/¹³C) to resolve substituent positions and FTIR to identify amide (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .

- X-ray crystallography (e.g., SHELX refinement) can resolve conformational preferences, such as syn/anti arrangements of substituents .

Basic: What synthetic routes are available for this compound?

Q. Common Methods :

- Stepwise alkylation : React chloroacetyl chloride with 3-cyanobenzylamine, followed by N-isopropylation using Hünig’s base (N,N-diisopropylethylamine) in DMF .

- One-pot condensation : Combine chloroacetic acid derivatives with pre-synthesized 3-cyanobenzyl-isopropylamine under coupling agents (e.g., DCC or EDCI) .

Q. Optimization Tips :

- Use DMF as a polar aprotic solvent to enhance nucleophilicity of amines.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-chlorination .

Basic: How is the compound characterized to confirm purity and structure?

Q. Key Techniques :

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~293) and detect impurities .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced: What experimental challenges arise in optimizing the synthesis yield?

Q. Common Issues :

- Low Yield (20–30%) : Due to steric hindrance from the isopropyl group or competing side reactions (e.g., hydrolysis of the cyano group) .

- Byproduct Formation : Over-alkylation or incomplete substitution; mitigate via controlled stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) .

Q. Solutions :

- Use flow reactors to enhance mixing and reduce reaction time .

- Employ scavenger resins (e.g., polymer-bound sulfonic acid) to sequester excess reagents .

Advanced: How can computational methods predict the compound’s biological activity?

Q. Approaches :

- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina; prioritize binding poses with ∆G < −7 kcal/mol .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .

Q. Validation :

- Compare computational predictions with in vitro MIC assays against E. coli or S. aureus .

Advanced: What strategies are used to analyze its potential as a protease inhibitor?

Q. Experimental Design :

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., FRET peptides) .

- Circular Dichroism : Monitor conformational changes in target enzymes upon binding .

Q. Data Interpretation :

- Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots.

Advanced: How should researchers address contradictions in reported biological activity data?

Q. Case Example :

- Discrepant MIC Values : Variations in bacterial strains or assay conditions (e.g., pH, nutrient media) can skew results .

Q. Resolution :

- Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin).

- Perform dose-response curves to calculate EC₅₀ with 95% confidence intervals .

Advanced: What crystallographic insights inform its reactivity?

Q. Key Findings :

Q. Applications :

- Use Hirshfeld surface analysis to predict intermolecular interactions in co-crystals .

Comparative Table of Structurally Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.